molecular formula C23H20O3 B14402724 acetic acid;2,3-diphenyl-3H-inden-1-ol CAS No. 89624-50-0

acetic acid;2,3-diphenyl-3H-inden-1-ol

Cat. No.: B14402724
CAS No.: 89624-50-0
M. Wt: 344.4 g/mol
InChI Key: PPCJQPHPGLQMBT-UHFFFAOYSA-N
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Description

Acetic acid;2,3-diphenyl-3H-inden-1-ol is a hybrid compound combining an acetic acid moiety with a substituted indenol scaffold. The indenol core features two phenyl groups at positions 2 and 3, distinguishing it from simpler indenol derivatives. This structural complexity confers unique physicochemical properties, including increased lipophilicity due to the aromatic substituents, which may enhance membrane permeability but reduce aqueous solubility .

Properties

CAS No.

89624-50-0

Molecular Formula

C23H20O3

Molecular Weight

344.4 g/mol

IUPAC Name

acetic acid;2,3-diphenyl-3H-inden-1-ol

InChI

InChI=1S/C21H16O.C2H4O2/c22-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(21)16-11-5-2-6-12-16;1-2(3)4/h1-14,19,22H;1H3,(H,3,4)

InChI Key

PPCJQPHPGLQMBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)C2C3=CC=CC=C3C(=C2C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2,3-diphenyl-3H-inden-1-ol typically involves multiple steps, starting with the preparation of the indene derivative. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Common synthetic routes include:

    Friedel-Crafts Alkylation: This method involves the alkylation of indene with phenyl groups using a Lewis acid catalyst such as aluminum chloride.

    Grignard Reaction: The Grignard reagent, phenylmagnesium bromide, reacts with an indene derivative to form the desired product.

    Oxidation and Reduction: Various oxidation and reduction steps are employed to introduce the hydroxyl group at the desired position on the indene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2,3-diphenyl-3H-inden-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the indene ring structure.

    Substitution: Various substituents can be introduced to the indene ring through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

Acetic acid;2,3-diphenyl-3H-inden-1-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which acetic acid;2,3-diphenyl-3H-inden-1-ol exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl group and indene ring structure allow it to participate in hydrogen bonding and π-π interactions, which can influence its biological activity. Specific pathways and targets may include enzymes and receptors involved in metabolic processes.

Comparison with Similar Compounds

Structural Analogues of Indenol-Acetic Acid Derivatives

Several indenol-acetic acid derivatives have been studied for their pharmacological and chemical properties. Key comparisons include:

Compound Substituents Key Properties/Activities Reference
2-(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetic acid 3-Oxo group on inden ring High reactivity due to ketone group; used in synthetic intermediates .
(6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid amides 6-Chloro, variable amide side chains Anti-inflammatory activity (e.g., compound 6y: ED₃₀ = 6.45 mg/kg), moderate ulcerogenicity .
6-Amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol 6-Amino, 3,3-dimethyl groups Enhanced solubility due to amino group; potential for biochemical applications .
3-Oxo-2,3-dihydro-1H-inden-4-yl acetate 3-Oxo, 4-acetate ester Ester derivative with altered metabolic stability; applications in organic synthesis .

Key Observations :

  • Substituent Effects: The diphenyl groups in the target compound increase steric hindrance and lipophilicity compared to chloro, amino, or oxo substituents. This may reduce interactions with polar biological targets but improve blood-brain barrier penetration .
  • Biological Activity : Amide derivatives of chloro-substituted indenyl-acetic acid (e.g., compound 6y) show potent anti-inflammatory effects but exhibit toxicity at higher doses (100 mg/kg). The diphenyl variant may offer improved safety due to reduced metabolic activation .
  • Solubility: Amino and ester derivatives (e.g., 6-amino-indenol or 4-acetate) exhibit higher aqueous solubility than the diphenyl variant, which is likely hydrophobic .
Comparison with Non-Indenol Acetic Acid Derivatives

Acetic acid derivatives with unrelated scaffolds provide context for the indenol hybrid’s uniqueness:

Compound Structure Applications Reference
Indole-3-acetic acid derivatives Indole core with acetic acid side chain Antioxidant and antihyperglycemic agents (e.g., 2-(1H-indol-3-yl)-N-(4-octyloxyphenyl)acetamide) .
Aminomethyl phenyl acetic acid Phenyl acetic acid with aminomethyl group Fluorescent labeling (e.g., AMCA: blue-emitting probe for proteins) .
Glacial acetic acid Pure CH₃COOH (99-100%) Industrial solvent and reagent; corrosive, used in chemical synthesis .

Key Observations :

  • Biological Utility: Indole-acetic acid derivatives (e.g., ) emphasize the role of aromatic cores in targeting enzymes like α-amylase, suggesting the diphenyl-indenol variant could similarly interact with hydrophobic enzyme pockets .
  • Fluorescent Probes: The aminomethyl phenyl acetic acid derivative (AMCA) demonstrates how acetic acid moieties can be functionalized for non-therapeutic applications, such as imaging .
Physicochemical and Toxicological Profiles
  • Lipophilicity: The diphenyl groups likely elevate the logP value compared to unsubstituted indenol-acetic acids, impacting pharmacokinetics (e.g., prolonged half-life) .
  • The diphenyl variant’s bulkier structure may reduce gastrointestinal irritation .
  • Synthetic Feasibility: Indenol-acetic acid derivatives are typically synthesized via condensation reactions in acetic acid (e.g., ), suggesting the target compound could be prepared similarly .

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